molecular formula C20H25N5O2 B2622198 9-(3,4-dimethylphenyl)-1-methyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 844450-85-7

9-(3,4-dimethylphenyl)-1-methyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B2622198
CAS No.: 844450-85-7
M. Wt: 367.453
InChI Key: OCLGPNDQLLUIIF-UHFFFAOYSA-N
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Description

9-(3,4-dimethylphenyl)-1-methyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a complex organic compound belonging to the class of fused nitrogen-containing heterocyclic compounds This compound is characterized by its unique structure, which includes a pyrimidine ring fused with a purine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3,4-dimethylphenyl)-1-methyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 3,4-dimethylphenylhydrazine with a suitable aldehyde or ketone can lead to the formation of the desired intermediate, which can then undergo further cyclization to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. Techniques such as ultrasonic-assisted synthesis have been explored to enhance reaction efficiency and reduce reaction times . Additionally, the use of specific catalysts and reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

9-(3,4-dimethylphenyl)-1-methyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The presence of reactive sites allows for substitution reactions, where substituents can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or chlorination using thionyl chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 9-(3,4-dimethylphenyl)-1-methyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key regulator of cell cycle progression . By binding to the active site of CDK2, the compound can disrupt the kinase’s activity, leading to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 9-(3,4-dimethylphenyl)-1-methyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione apart is its unique combination of substituents, which enhances its chemical stability and biological activity. The presence of the 3,4-dimethylphenyl group, in particular, contributes to its selective binding to molecular targets, making it a promising candidate for further research and development.

Properties

IUPAC Name

9-(3,4-dimethylphenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O2/c1-5-9-25-18(26)16-17(22(4)20(25)27)21-19-23(10-6-11-24(16)19)15-8-7-13(2)14(3)12-15/h7-8,12H,5-6,9-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCLGPNDQLLUIIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(N=C3N2CCCN3C4=CC(=C(C=C4)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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